(R)-3-[((S)-2-Amino-propionyl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13466246
Molecular Formula: C13H25N3O3
Molecular Weight: 271.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H25N3O3 |
|---|---|
| Molecular Weight | 271.36 g/mol |
| IUPAC Name | tert-butyl (3R)-3-[[(2S)-2-aminopropanoyl]-methylamino]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C13H25N3O3/c1-9(14)11(17)15(5)10-6-7-16(8-10)12(18)19-13(2,3)4/h9-10H,6-8,14H2,1-5H3/t9-,10+/m0/s1 |
| Standard InChI Key | STZHUWMHSRLZJC-VHSXEESVSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N(C)[C@@H]1CCN(C1)C(=O)OC(C)(C)C)N |
| SMILES | CC(C(=O)N(C)C1CCN(C1)C(=O)OC(C)(C)C)N |
| Canonical SMILES | CC(C(=O)N(C)C1CCN(C1)C(=O)OC(C)(C)C)N |
Introduction
Chemical Properties
Structural Features
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Stereochemistry:
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R-configuration at the pyrrolidine 3-position.
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S-configuration at the 2-amino-propionyl moiety.
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Key Functional Groups:
Physical and Chemical Data
Synthesis and Characterization
Synthetic Routes
The compound is synthesized via multi-step organic reactions, often involving:
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Pyrrolidine Functionalization: Introduction of the tert-butyl ester group via Boc protection .
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Side-Chain Coupling: Stereoselective coupling of (S)-2-amino-propionyl-methyl-amino group using activated esters or acid chlorides .
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Purification: Chromatographic methods to isolate the R-configured product.
Example Protocol (Adapted from ):
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Step 1: Protection of pyrrolidine-1-carboxylic acid with tert-butyl dicarbonate.
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Step 2: Condensation with (S)-2-amino-propionyl chloride in the presence of a base (e.g., triethylamine).
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Step 3: Chiral resolution via HPLC or enzymatic methods to isolate the R-isomer.
Spectroscopic Characterization
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NMR:
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¹H NMR: Signals at δ 1.4 ppm (tert-butyl), δ 3.2–3.8 ppm (pyrrolidine protons), δ 4.1 ppm (amide NH).
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¹³C NMR: Peaks corresponding to carbonyl (170–175 ppm) and tert-butyl carbons (28 ppm).
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Applications
Pharmaceutical Intermediate
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Peptide Mimetics: The tert-butyl ester facilitates solid-phase peptide synthesis (SPPS) .
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Drug Candidates: Intermediate for antiviral and anticancer agents (e.g., cephalosporin derivatives) .
Comparative Analysis with Analogues
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